molecular formula C22H20N4S B2822749 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-40-0

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2822749
CAS RN: 320422-40-0
M. Wt: 372.49
InChI Key: SVFZFHGNVQOSID-UHFFFAOYSA-N
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Description

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, commonly referred to as 4-Allylamino-2-Methylbenzylsulfanyl-6-phenyl-5-pyrimidinecarbonitrile (4-AMPS-PPC), is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. 4-AMPS-PPC is a member of the pyrimidinecarbonitrile family, which are compounds that contain a nitrogen-sulfur double bond and are known for their ability to form strong complexes with other molecules. This compound has been studied for its ability to act as a ligand for metal ions, and has been used in research applications such as catalysis, drug delivery, and photochemistry.

Scientific Research Applications

Molecular Characterization and Potential Therapeutic Applications

The compound 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile and its derivatives have been subject to various scientific studies, focusing primarily on their molecular characteristics and potential as therapeutic agents. While the exact compound was not directly identified in the available literature, closely related compounds provide insight into the research and applications of this chemical class.

  • Vibrational Spectral Analysis and Molecular Docking Study

    A study conducted by Alzoman et al. (2015) on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, utilized spectroscopic techniques to investigate its structure and potential chemotherapeutic properties. The research highlighted the compound's stability, nonlinear optical behavior, and inhibitory activity against diabetes markers through molecular docking results, suggesting its role as a potential anti-diabetic compound Alzoman et al., 2015.

  • Structural Insights for Drug Design

    Another study by Al-Wahaibi et al. (2021) focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, providing crucial insights into their potential as dihydrofolate reductase inhibitors. Through X-ray diffraction analysis and molecular docking, the research underscores the compound's significance in designing new therapeutic agents Al-Wahaibi et al., 2021.

  • Synthesis and Antitumor Activity

    Research on the synthesis of pyrimidine derivatives, including methods for creating triazolopyrimidines with potential antitumor, antiviral, and fungicidal activities, highlights the versatility and therapeutic potential of this chemical class. Such studies provide a foundation for the development of new medications with targeted biological activities Fizer et al., 2013.

  • Antimicrobial and Antiviral Research

    The exploration of pyrimidine derivatives for antimicrobial and antiviral applications is a significant area of research. For instance, derivatives have shown promising results in inhibiting the replication of retroviruses in cell culture, indicating their potential in antiretroviral therapy Hocková et al., 2003.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-7-5-4-6-8-18)25-22(26-21)27-15-17-11-9-16(2)10-12-17/h3-12H,1,13,15H2,2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZFHGNVQOSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC=C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

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